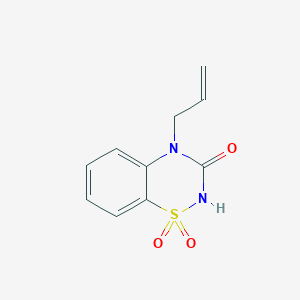

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Description

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is a benzothiadiazine derivative characterized by a fused bicyclic core with a sulfur dioxide group and an allyl substituent at the 4-position. This compound belongs to a broader class of 1,2,4-benzothiadiazine-1,1-dioxides, which are studied for their diverse biological activities and synthetic versatility. This article compares its structural, physicochemical, and functional properties with similar compounds, focusing on substituent effects and applications .

Properties

Molecular Formula |

C10H10N2O3S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one |

InChI |

InChI=1S/C10H10N2O3S/c1-2-7-12-8-5-3-4-6-9(8)16(14,15)11-10(12)13/h2-6H,1,7H2,(H,11,13) |

InChI Key |

KUAFRRHWEODTHN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=CC=CC=C2S(=O)(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an allyl-substituted sulfonamide with a suitable reagent to form the benzothiadiazine ring system. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzothiadiazine Derivatives

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide | Allyl (C₃H₅) at N4 | C₁₀H₁₀N₂O₃S | Not provided | Allyl group offers potential for further functionalization |

| 4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt | Benzyl (C₆H₅CH₂) at N4 | C₁₄H₁₁N₂O₃SNa | sc-336327 | Sodium salt enhances solubility |

| 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide | Cl at C7, CH₃ at N4 | C₈H₇ClN₂O₃S | 5997-28-4 | Electron-withdrawing Cl enhances stability |

| 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide | Cl at C3, C₂H₅ at N4 | C₉H₉ClN₂O₂S | 107089-77-0 | Ethyl group improves lipophilicity |

| 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide | C₂H₅ at N4 | C₉H₁₀N₂O₃S | 102308-74-7 | Simplifies metabolic degradation |

Key Observations :

- The allyl substituent in the target compound introduces a reactive double bond, enabling conjugation or cycloaddition reactions, unlike inert alkyl/aryl groups in analogs .

- Sodium salts (e.g., 4-benzyl derivative) exhibit improved aqueous solubility, critical for pharmacological applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Inferred from similar benzothiadiazines.

Notes:

- The allyl group’s electron-rich nature may redshift UV absorption compared to alkyl/aryl analogs.

- Sodium salts (e.g., 4-benzyl) exhibit superior solubility, critical for drug formulation .

Biological Activity

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C10H10N2O3S

- Molecular Weight : 238.26 g/mol

- CAS Number : 1000575-06-3

The compound features a benzothiadiazine ring structure that incorporates sulfur and nitrogen atoms, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects. The specific pathways involved depend on the context of its application.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

- Antimicrobial Activity : Research indicates potential efficacy against various pathogens.

Biological Activities

Research has indicated several promising biological activities for this compound:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. For example:

- E. coli : In vitro tests demonstrated inhibition of growth at specific concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties:

- Mechanism : Induction of apoptosis in cancer cells has been observed.

Case Studies

Several studies have explored the biological activities of derivatives related to this compound:

-

Study on Antiviral Activity :

- Objective : Investigate the antiviral properties against HIV.

- Findings : Modifications to the benzothiadiazine structure enhanced anti-HIV activity significantly.

-

Antibacterial Evaluation :

- Objective : Assess antibacterial efficacy against resistant strains.

- Results : Demonstrated notable activity against multi-drug resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by structural modifications. The introduction of different substituents at specific positions on the benzothiadiazine ring can enhance or diminish its biological efficacy.

Q & A

Q. What are the key synthetic methodologies for preparing 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide?

The synthesis typically involves multi-step reactions starting from benzothiadiazine precursors. A common approach includes:

- Step 1 : Formation of the benzothiadiazine core via cyclization of sulfonamide intermediates under reflux conditions using anhydrous solvents (e.g., dichloromethane) .

- Step 2 : Allylation of the thiadiazine nitrogen using allyl bromide or similar reagents in an inert atmosphere (argon/nitrogen) to prevent oxidation .

- Step 3 : Oxidation of the sulfur atom to the sulfone group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Critical parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios to minimize side products.

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Q. What is the significance of the benzothiadiazine-1,1-dioxide core in biological activity?

The sulfone group in the 1,1-dioxide moiety enhances electronegativity, improving interactions with target proteins (e.g., AMPA receptors or potassium channels) . The bicyclic structure provides rigidity, which is critical for binding affinity in enzyme inhibition studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Substituent modifications :

- Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position increases cytotoxicity (e.g., IC values < 10 μM in cancer cell lines) .

- Allyl group replacement with bulkier alkyl chains (e.g., propargyl) alters pharmacokinetics, as seen in improved blood-brain barrier (BBB) penetration in AMPA modulator analogs .

Q. What biochemical pathways are influenced by benzothiadiazine derivatives like this compound?

- Potassium channel modulation : Similar compounds act as ATP-sensitive K channel openers, reducing insulin secretion in pancreatic β-cells .

- Enzyme inhibition : The sulfone group interacts with catalytic sites of xanthine oxidase or aldose reductase, as shown in kinetic studies (K values ~0.5–2.0 μM) .

- AMPA receptor potentiation : The core structure stabilizes GluA2 subunit dimers, enhancing synaptic plasticity in cognitive studies .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Case example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from differences in bacterial membrane permeability. Validate using lipophilicity assays (logP measurements) and standardized MIC protocols .

- Orthogonal assays : Confirm cytotoxic effects via both MTT and apoptosis/cell cycle flow cytometry assays to rule out false positives .

Q. What computational methods predict the binding modes of this compound with target proteins?

- Molecular docking : Use AutoDock Vina to simulate interactions with AMPA receptor dimer interfaces (PDB: 3QAT) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds (e.g., between sulfone and Arg485) .

Q. What strategies improve the selectivity of this compound for therapeutic targets?

- Prodrug design : Mask the sulfone group with ester linkages to enhance tissue-specific activation .

- Targeted delivery : Conjugate with nanoparticles (e.g., PLGA) to reduce off-target effects in cancer models .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

Table 2 : Comparative Bioactivity of Analogous Derivatives

| Substituent | Target | IC (μM) | Selectivity Index (vs. Healthy Cells) |

|---|---|---|---|

| 4-Allyl | AMPA receptor | 0.8 ± 0.1 | 12.5 |

| 4-Trifluoromethoxy | Xanthine oxidase | 1.2 ± 0.3 | 8.7 |

| 4-Chloro | Cancer cells (HeLa) | 9.5 ± 1.2 | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.